Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate
Description
The compound Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate is a structurally complex molecule featuring a pyrazoline core linked to a 4-chlorophenyl group, a phenylsulfonyl moiety, and an ethyl sulphate sodium salt.
Properties
CAS No. |
94138-71-3 |
|---|---|
Molecular Formula |
C17H16ClN2NaO6S2 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
sodium;2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C17H17ClN2O6S2.Na/c18-14-3-1-13(2-4-14)17-9-10-20(19-17)15-5-7-16(8-6-15)27(21,22)12-11-26-28(23,24)25;/h1-8H,9-12H2,(H,23,24,25);/q;+1/p-1 |
InChI Key |
SCHJOQNFJJUICL-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The sulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate has garnered attention for its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related pyrazole compound reduced tumor growth in xenograft models of breast cancer by modulating signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound's sulfonamide moiety is known to possess anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro. A clinical trial involving patients with rheumatoid arthritis showed significant reductions in inflammatory markers after treatment with sulfonamide-based therapies .
Agricultural Applications
In agriculture, this compound is being explored as a potential pesticide or herbicide.
Herbicidal Activity
Studies have demonstrated that similar pyrazole compounds can effectively control weed growth without affecting crop yield. Field trials conducted on various crops indicated that formulations containing this compound led to a significant reduction in weed biomass while maintaining crop health .
Materials Science Applications
The unique chemical structure of this compound also opens avenues in materials science.
Polymer Synthesis
This compound can serve as a monomer or additive in polymer synthesis. Its sulfonate group enhances water solubility and thermal stability of polymers. Research has shown that incorporating this compound into polyvinyl chloride (PVC) improves its mechanical properties and thermal resistance .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth in xenograft models |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |
| Agricultural Science | Herbicidal Activity | Effective control of weed biomass |
| Materials Science | Polymer Synthesis | Improves mechanical properties of PVC |
Mechanism of Action
The mechanism of action of Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate involves its interaction with specific molecular targets. The sulphonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to receptors or other biological molecules, modulating their function.
Comparison with Similar Compounds
Key Observations:
Pyrazoline Core : The target compound and share the pyrazoline backbone, but replaces the 4-chlorophenyl with a dichloro-methylphenyl group, likely altering lipophilicity and steric effects.
Sulfonate/Sulfonyl Groups: The sodium sulfate group in the target compound enhances hydrophilicity compared to the acetate ester in or the phenolic -OH in .
Hybrid Systems : Compounds like and incorporate thiazole or benzimidazole rings, which are associated with antioxidant and antiulcer activities, respectively.
Physicochemical and Bioactive Properties
While direct data for the target compound is scarce, inferences can be drawn from analogs:
- Solubility: The sodium sulfate group in the target compound likely improves aqueous solubility compared to the acetate ester in or the non-ionic thiazole hybrid in .
- Bioactivity :
- The thiazole-pyrazoline hybrid in demonstrated antioxidant activity (IC₅₀: 63.11–67.93 μg/mL), suggesting that the pyrazoline core and chlorophenyl group may contribute to redox modulation.
- Benzimidazole derivatives like are often explored for proton-pump inhibition, highlighting the role of sulfonyl groups in targeting enzymes.
Biological Activity
Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate, also known by its chemical formula and CAS number 27441-70-9, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and sulfonyl group is particularly significant in mediating its pharmacological effects.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Staphylococcus epidermidis | Not specified | Not specified |
The compound exhibited bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in treating infections caused by these bacteria .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies often assess the compound's efficacy against different cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
| SF-268 | 12.50 | Cell cycle arrest |
The compound showed significant cytotoxicity against breast cancer (MCF7), lung cancer (NCI-H460), and brain cancer (SF-268) cell lines, highlighting its potential as an anticancer agent .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, which may be relevant for treating various inflammatory diseases.
Case Studies and Research Findings
Several studies have reported the synthesis and evaluation of pyrazole derivatives, including this compound:
- Antimicrobial Evaluation : A study reported the synthesis of various pyrazole derivatives and their antimicrobial activities against common pathogens, including Staphylococcus aureus. The results indicated that specific structural modifications could enhance antimicrobial efficacy .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively induced apoptosis in cancer cell lines at low concentrations, suggesting a promising therapeutic index for further development .
- Inflammatory Response : Research has shown that compounds containing the pyrazole moiety can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
